

Omeprazole Sulfone: A Technical Guide to Solubility Characteristics

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Compound of Interest

Compound Name: Omeprazole sulfone

Cat. No.: B194792

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Introduction

Omeprazole sulfone (5-methoxy-2-[[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole) is the primary and inactive metabolite of the proton pump inhibitor omeprazole. Its formation is mediated by the cytochrome P450 enzyme system in the liver. Understanding the physicochemical properties of **omeprazole sulfone**, particularly its solubility in various solvents, is crucial for researchers in drug metabolism, pharmacokinetics, and analytical method development. This technical guide provides a consolidated overview of the available solubility data for **omeprazole sulfone** and outlines a detailed experimental protocol for its determination.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for **omeprazole sulfone** in various solvents. It is important to note that this data has been compiled from various sources and the experimental conditions, such as temperature and method of determination, may not be uniform.

Solvent	Solubility (mg/mL)	Molar Solubility (mol/L)	Comments	Source(s)
Dimethylformamide (DMF)	30	~0.083	-	[1]
Dimethyl sulfoxide (DMSO)	30	~0.083	-	[1]
DMSO:PBS (pH 7.2) (1:1)	0.5	~0.0014	-	[1][2]
Ethanol	5	~0.014	-	[1][2]
Water	~0.08 (Predicted)	~0.00022 (Predicted)	Predicted value.	-

Qualitative Solubility Information:

- Chloroform: Slightly soluble.
- Methanol: Slightly soluble.
- Methylene Chloride: Soluble (based on the closely related parent compound, omeprazole). [3]
- Water: Very slightly soluble (based on the parent compound, omeprazole).

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol describes a standard procedure for determining the thermodynamic (equilibrium) solubility of **omeprazole sulfone** in a given solvent.

Principle

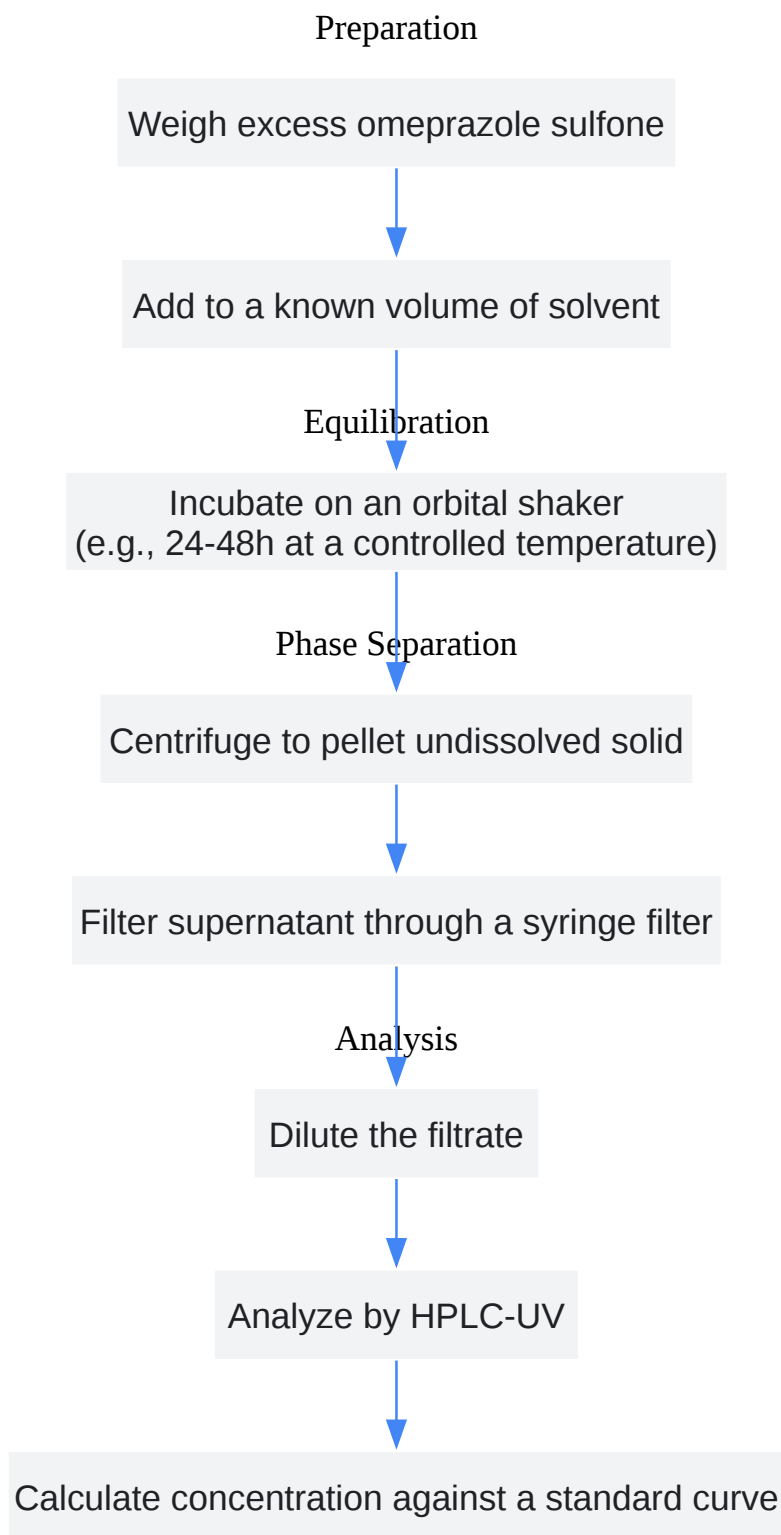
The shake-flask method is the gold-standard for determining thermodynamic solubility. It involves creating a saturated solution of the compound in the solvent of interest by allowing an excess of the solid compound to equilibrate with the solvent over a defined period. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment

- **Omeprazole sulfone** (analytical standard)
- Solvents of interest (e.g., methanol, ethanol, acetone, acetonitrile, purified water)
- Glass vials with screw caps
- Orbital shaker or incubator shaker with temperature control
- Analytical balance
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with UV detector

Experimental Workflow

The following diagram illustrates the general workflow for the determination of **omeprazole sulfone** solubility.



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Caption: Experimental workflow for solubility determination.

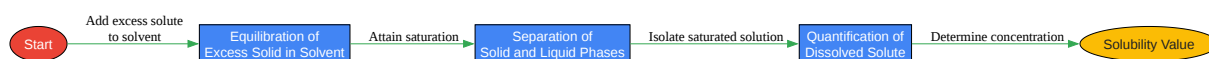
Detailed Procedure

- Preparation of Saturated Solutions:
 - Accurately weigh an amount of **omeprazole sulfone** that is in excess of its expected solubility and place it into a glass vial.
 - Add a precise volume of the desired solvent to the vial.
 - Securely cap the vials.
- Equilibration:
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
 - Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary experiment can be conducted to determine the time to reach a plateau in concentration.
- Sample Collection and Preparation:
 - Remove the vials from the shaker and allow them to stand to let the excess solid settle.
 - Centrifuge the vials to further pellet the undissolved solid.
 - Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
- Analysis by HPLC-UV:
 - Prepare a series of standard solutions of **omeprazole sulfone** of known concentrations in the chosen solvent.
 - Dilute the filtered sample solution with the mobile phase to a concentration that falls within the linear range of the standard curve.
 - Inject the standard solutions and the diluted sample solution into the HPLC system.
 - Illustrative HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 7.6) (e.g., 27:73 v/v).
[3]
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 280 nm.[3]
 - Injection Volume: 20 μ L.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
 - Determine the concentration of **omeprazole sulfone** in the diluted sample solution from the calibration curve.
 - Calculate the original solubility of **omeprazole sulfone** in the solvent, taking into account the dilution factor.

Logical Relationship of Experimental Steps

The following diagram outlines the logical progression and dependencies of the key stages in the solubility determination experiment.



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